(3R)-1-(3-phenoxypropyl)pyrrolidin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
(3R)-1-(3-phenoxypropyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C13H19NO2/c15-12-7-9-14(11-12)8-4-10-16-13-5-2-1-3-6-13/h1-3,5-6,12,15H,4,7-11H2/t12-/m1/s1 |
InChI Key |
KIUASISHLQHVBW-GFCCVEGCSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1O)CCCOC2=CC=CC=C2 |
Canonical SMILES |
C1CN(CC1O)CCCOC2=CC=CC=C2 |
Origin of Product |
United States |
Exploration of Biological Activities and Therapeutic Potential Through Structure Activity Relationships Sar
Structure-Activity Relationship (SAR) Studies of (3R)-1-(3-phenoxypropyl)pyrrolidin-3-ol and Analogues
SAR studies investigate how specific structural modifications of a lead compound influence its biological activity. For pyrrolidine (B122466) derivatives, key areas of modification include the pyrrolidine ring itself, the substituents on the ring, and the side chains attached to the nitrogen atom. nih.govbohrium.com The non-planar, puckered nature of the sp³-hybridized pyrrolidine ring provides a 3D framework that can be finely tuned to optimize pharmacophore presentation to a target receptor or enzyme. nih.govresearchgate.net
Modifications to the pyrrolidine ring, including the position and nature of substituents, can significantly alter the pharmacological efficacy of a compound. nih.gov Inductive and stereoelectronic factors from substituents influence the puckering of the ring, which in turn affects how the molecule binds to its biological target. nih.gov For instance, the hydroxyl group at the C3 position of this compound is a critical feature, likely acting as a hydrogen bond donor or acceptor to engage with amino acid residues in a protein's active site.
Key modifications and their potential impacts include:
Position of Substituents: Shifting the hydroxyl group from the C3 to the C2 or C4 position would alter the spatial arrangement of this key interacting group, likely leading to a significant change in binding affinity and activity.
Nature of Substituents: Replacing the C3-hydroxyl group with other functionalities, such as a methyl group, a halogen, or an amino group, would change the electronic and steric properties. For example, introducing a benzhydryl group at the C3 position of a pyrrolidine-2,5-dione ring has been shown to increase anticonvulsant activity in certain models. nih.gov
Ring Saturation and Size: While the saturated pyrrolidine ring is a common scaffold, altering its size (e.g., to a six-membered piperidine (B6355638) ring) or introducing unsaturation would fundamentally change the geometry and flexibility of the molecule, thereby impacting its biological profile.
| Compound Modification (Relative to Parent) | Structural Change | Predicted Impact on Activity | Rationale |
|---|---|---|---|
| Analogue A | Shift of -OH from C3 to C2 position | Significant change in binding affinity | Alters spatial orientation of key hydrogen bonding group. nih.gov |
| Analogue B | Replacement of C3-OH with C3-CH₃ | Loss of hydrogen bonding; potential gain in hydrophobic interactions | Removes a key polar interaction point. nih.gov |
| Analogue C | Addition of a C4-fluoro substituent | Altered ring pucker and electronic properties | Fluorine substitution is known to influence conformation and metabolic stability. nih.gov |
Alkyl Chain Length: The length of the alkyl chain connecting the pyrrolidine nitrogen to the phenoxy group is often crucial for optimal activity. SAR studies on other N-substituted pyrrolidines have shown that a three-carbon chain can be optimal for activity. nih.gov For instance, in a series of benzimidazole carboxamides designed as PARP inhibitors, derivatives with a three-carbon atom chain were found to be the most active. nih.gov Altering this length to two (ethoxy) or four (butoxy) carbons would change the distance to the terminal phenyl ring, potentially disrupting the ideal binding geometry.
Terminal Aromatic Group: The phenoxy group provides a large, hydrophobic surface that can engage in van der Waals, hydrophobic, or π-stacking interactions with the target protein. Modifications to this ring, such as adding electron-donating or electron-withdrawing substituents at the para, meta, or ortho positions, can modulate binding affinity. For example, adding a para-fluoro substituent to a phenyl ring improved potency in a series of RORγt ligands. nih.gov
| Compound Modification (Relative to Parent) | Structural Change | Predicted Impact on Activity | Rationale |
|---|---|---|---|
| Analogue D | Change from propyl to ethyl linker | Likely decrease in activity | Suboptimal linker length may prevent ideal interaction of the phenyl ring. nih.gov |
| Analogue E | Change from propyl to butyl linker | Likely decrease in activity | Increased flexibility and length may introduce entropic penalties or steric clashes. nih.gov |
| Analogue F | Addition of a para-chloro group to the phenyl ring | Potential increase or decrease in activity | Alters electronic properties and allows for potential halogen bonding, depending on the target's active site. nih.gov |
| Analogue G | Replacement of phenyl with a cyclohexyl group | Significant change in activity | Removes potential for aromatic (π-π) interactions, replacing them with purely hydrophobic ones. |
Stereochemistry is a paramount feature of pyrrolidine-based compounds. researchgate.net The chiral center at the C3 position means that this compound has an enantiomer, the (3S) version. Biological systems, being chiral themselves, often exhibit significant stereoselectivity, meaning one enantiomer may have much higher potency or a different biological effect than the other. researchgate.net
For example, studies on other chiral pyrrolidines have demonstrated profound differences between stereoisomers. The introduction of a 3-R-methylpyrrolidine group can promote a pure ERα antagonist profile, which is distinct from analogues with a 3-S-methyl group. nih.gov This is because the precise 3D orientation of the substituents on the chiral carbon dictates the molecule's ability to fit into a specific binding pocket and form the necessary intermolecular interactions. The (3R) configuration of the hydroxyl group in the title compound suggests that this specific spatial arrangement is preferred for its intended biological target.
Investigation of Potential Therapeutic Areas for Pyrrolidinol Derivatives in Preclinical Research
The structural features of pyrrolidinol derivatives have prompted investigations into their potential therapeutic applications, with preclinical research highlighting promising activity in areas such as neuroprotection and anti-inflammation. nih.govnih.govfrontiersin.org
Pyrrolidine and its related pyrrolidone derivatives have been a focus of research for their potential nootropic and neuroprotective effects. nih.govnih.gov Preclinical studies have explored their utility in models of cognitive impairment and neuronal damage.
In one study, novel pyrrolidine-2-one derivatives were evaluated for their effects on scopolamine-induced learning and memory deficits in mice. nih.govresearchgate.net The administration of these compounds was found to mitigate the behavioral changes caused by scopolamine. nih.govresearchgate.net Furthermore, biochemical analysis revealed that the derivatives could counteract key pathological markers associated with neurodegeneration. nih.gov Specifically, they were shown to inhibit acetylcholinesterase (AChE) activity and reduce oxidative stress by lowering lipid peroxidation (LPO) and nitrite oxide (NO) levels, while restoring levels of endogenous antioxidants like reduced glutathione (GSH), superoxide dismutase (SOD), and catalase (CA). nih.gov These findings suggest that pyrrolidine-based structures could be promising candidates for diseases associated with cognitive deficits, such as Alzheimer's disease. nih.govresearchgate.net
| Compound Class | Preclinical Model | Key Biochemical Effects Observed | Reference |
|---|---|---|---|
| Pyrrolidine-2-one derivatives | Scopolamine-induced cognitive impairment in mice | ↓ Acetylcholinesterase (AChE), ↓ Lipid Peroxidation (LPO), ↓ Nitrite Oxide (NO), ↑ Reduced Glutathione (GSH), ↑ Superoxide Dismutase (SOD), ↑ Catalase (CA) | nih.gov |
| Pyrrolidone derivatives (general) | Stroke models | General neuroprotective actions | nih.gov |
| Pyrrolidine dithiocarbamate (PDTC) | Focal brain ischemia in rats | Reduction of ischemic injury | researchgate.net |
The pyrrolidine scaffold is also present in molecules investigated for anti-inflammatory activity. nih.govfrontiersin.org Inflammation is a key pathological process in numerous diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic interest.
Research into newly synthesized pyrrolidine derivatives has demonstrated notable anti-inflammatory and analgesic effects in animal models. nih.gov In one such study, specific derivatives, after being synthesized and characterized, were screened for their ability to affect cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The results indicated that certain compounds exhibited high anti-inflammatory effects, suggesting their potential as lead compounds for the development of new Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). nih.gov The broader class of pyrrole-containing molecules has a history in anti-inflammatory medicine, with some derivatives acting as potent and selective inhibitors of COX-2, an enzyme induced during inflammation. nih.gov This suggests that the pyrrolidine core within this compound could serve as a valuable framework for designing novel anti-inflammatory agents.
Antimicrobial Activity Research
The pyrrolidine scaffold, a core component of this compound, is a recurring motif in a variety of natural and synthetic compounds that exhibit a broad spectrum of pharmacological activities, including antimicrobial effects. ekb.eg Research into pyrrolidine derivatives has revealed their potential as antibacterial and antifungal agents, sparking interest in the synthesis of novel compounds with enhanced efficacy and minimal side effects. nih.gov
Studies have shown that certain pyrrolidine derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. ekb.egnih.gov For instance, the synthesis of novel pyrrolidine-3-carbonitrile derivatives has yielded compounds with antibiotic activity comparable to reference drugs. ekb.eg Similarly, some thiazole-based pyrrolidine derivatives have been identified as potential antibacterial agents. biointerfaceresearch.com One study found that a 4-F-phenyl derivative of a thiazole-pyrrolidine compound selectively inhibited Gram-positive bacteria with minimal toxicity to mammalian cells. biointerfaceresearch.com The structural differences between Gram-positive and Gram-negative bacteria, particularly the outer membrane of Gram-negative bacteria, can influence the antibacterial activity of these compounds. biointerfaceresearch.com
The antimicrobial activity of these derivatives is often evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. ekb.eg For example, in a study of novel pyrrolidine-3-carbonitrile derivatives, compounds 6d and 7c showed high activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium), respectively. ekb.eg
While direct antimicrobial studies on this compound are not extensively documented in the reviewed literature, the established antimicrobial potential of the broader pyrrolidine class of compounds suggests that this molecule could serve as a scaffold for the development of new antimicrobial agents. Further research, including synthesis of derivatives and comprehensive antimicrobial screening, is warranted to fully explore this potential.
Table 1: Antimicrobial Activity of Selected Pyrrolidine Derivatives
| Compound/Derivative | Target Microorganism | Activity/Observation |
|---|---|---|
| Pyrrolidine-3-carbonitrile derivatives (6d) | Staphylococcus aureus (Gram-positive) | High activity (32 mm inhibition zone) ekb.eg |
| Pyrrolidine-3-carbonitrile derivatives (7c) | Escherichia coli (Gram-negative) | High activity (20 mm inhibition zone) ekb.eg |
| Thiazole-based pyrrolidine derivative (11) | Gram-positive bacteria (S. aureus, B. cereus) | Selective antibacterial activity biointerfaceresearch.com |
| Thiazole-based pyrrolidine derivative (11) | Gram-negative bacteria (E. coli, S. typhimurium) | No inhibition observed biointerfaceresearch.com |
Exploration in Psychiatric Disorder Research through Neurotransmitter System Interactions
The pyrrolidine ring is a key structural element in many compounds that interact with the central nervous system (CNS), including those with potential applications in treating psychiatric disorders. Research has focused on the development of pyrrolidine derivatives that modulate the activity of various neurotransmitter systems, particularly the serotonergic system, which is implicated in the pathophysiology of depression, anxiety, and psychosis. nih.govnih.govresearchgate.net
Novel 3-pyrrolidineindole derivatives have been investigated as serotonergic psychedelic agents for their potential in treating mental illnesses such as depression and post-traumatic stress disorder. nih.gov These compounds are designed to act as agonists or partial agonists at brain serotonin 5-hydroxytryptamine 2A (5-HT2A) receptors. nih.gov The activation of these receptors is a key mechanism of action for classic psychedelic drugs, which have shown promise in clinical studies for treating various psychiatric conditions. nih.gov
Furthermore, a series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives have been synthesized and evaluated for their affinity to multiple serotonin receptors (5-HT1A, 5-HT6, 5-HT7) and the serotonin transporter (SERT), as well as dopamine (B1211576) D2 receptors. researchgate.net Many of these compounds displayed high affinity for the 5-HT1A receptor, a target for anxiolytic and antidepressant medications. researchgate.net One compound, MW005, which acts as an agonist at both pre- and postsynaptic 5-HT1A receptors, showed promising antidepressant-like activity in preclinical models. researchgate.net
While specific studies on the direct interaction of this compound with neurotransmitter systems in the context of psychiatric disorders are not prevalent in the current literature, the research on structurally related pyrrolidine derivatives highlights the potential of this chemical scaffold in the development of novel CNS-active agents. The phenoxypropyl side chain of the target compound could influence its binding affinity and selectivity for various receptors, warranting further investigation into its neuropsychopharmacological profile.
Table 2: Receptor Binding Affinity of a Selected Pyrrolidine-2,5-dione Derivative (Compound 4c)
| Receptor | Binding Affinity (Ki, nM) |
|---|---|
| 5-HT1A | 2.3 researchgate.net |
| 5-HT6 | >1000 researchgate.net |
| 5-HT7 | 180 researchgate.net |
| D2 | 120 researchgate.net |
| SERT | >1000 researchgate.net |
Research into Lysosomal Storage Disorders and Proteostatic Diseases with Related Analogues
Lysosomal storage disorders (LSDs) are a group of inherited metabolic diseases caused by mutations in genes that encode for lysosomal proteins, leading to the accumulation of undegraded substrates within the lysosome. nih.govcancer.gov A promising therapeutic strategy for some LSDs is pharmacological chaperone therapy (PCT). nih.govcancer.govfondazionetelethon.it Pharmacological chaperones are small molecules that can bind to and stabilize mutant enzymes, facilitating their correct folding and transport to the lysosome, thereby restoring at least partial enzyme activity. cancer.govfondazionetelethon.it
This approach is also relevant to a broader class of "proteostatic" diseases, which are characterized by protein misfolding and aggregation. The endoplasmic reticulum quality control system typically degrades misfolded proteins, but pharmacological chaperones can help rescue some of these proteins, allowing them to traffic to their proper cellular location and perform their function. nih.gov
While there is no direct evidence in the reviewed literature of this compound being investigated for LSDs or proteostatic diseases, the general principles of pharmacological chaperone therapy suggest that small molecules with a pyrrolidine scaffold could be explored for this purpose. The key characteristics of a pharmacological chaperone are its ability to selectively bind to a target protein and promote its conformational stability.
The development of pharmacological chaperones often involves screening libraries of small molecules for their ability to enhance the activity of a mutant enzyme in patient-derived cells. The pyrrolidine scaffold, being a common feature in many biologically active compounds, could be a starting point for the design and synthesis of novel pharmacological chaperones. The specific stereochemistry and substituents of this compound would be critical determinants of its potential as a chaperone for a particular mutant protein. Further research would be needed to screen this compound and its analogues against a panel of mutant enzymes associated with various LSDs and other protein misfolding diseases.
Muscarinic Receptor Antagonism Studies of Structurally Related Scaffolds
Muscarinic acetylcholine (B1216132) receptors are a family of G protein-coupled receptors that are involved in a wide range of physiological functions. mdpi.comnih.gov Muscarinic antagonists are therapeutic agents that block the effects of acetylcholine at these receptors and are used to treat conditions such as chronic obstructive pulmonary disease (COPD), overactive bladder, and certain gastrointestinal disorders. mdpi.com The development of subtype-selective muscarinic antagonists is a major goal in medicinal chemistry to minimize side effects. mdpi.com
The pyrrolidine scaffold is a key structural feature in several known muscarinic receptor antagonists. Structure-activity relationship (SAR) studies have been conducted on various series of pyrrolidine-containing compounds to optimize their affinity and selectivity for different muscarinic receptor subtypes (M1-M5).
For instance, a series of muscarinic antagonists with a 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine structure were designed and synthesized. nih.gov These compounds demonstrated high affinity for cloned human muscarinic receptors (hm1-hm5) and acted as antagonists in functional assays. nih.gov The introduction of stereochemical complexity into the molecules was a key aspect of this research.
In another study, the modulation of the pharmacological profile of related compounds from agonist to antagonist was achieved by introducing bulkier groups on the core scaffold. researchgate.net This highlights the importance of steric factors in determining the functional activity of these ligands at muscarinic receptors.
While this compound has not been explicitly identified as a muscarinic antagonist in the reviewed literature, its structural similarity to known muscarinic ligands suggests that it could possess activity at these receptors. The 1-phenoxypropyl substituent on the pyrrolidine nitrogen is a feature that could be explored for its contribution to muscarinic receptor binding. Further pharmacological evaluation of this compound and its analogues is necessary to determine their affinity and functional activity at the different muscarinic receptor subtypes.
Mechanistic Investigations of 3r 1 3 Phenoxypropyl Pyrrolidin 3 Ol Interactions with Biological Systems
Identification and Characterization of Biological Targets
While no direct biological targets for (3R)-1-(3-phenoxypropyl)pyrrolidin-3-ol have been identified in the public domain, research on analogous structures containing the phenoxypropyl and pyrrolidine (B122466) moieties has pointed towards potential areas of interaction.
Receptor Binding Studies
Specific receptor binding data for this compound is not available. However, studies on similar molecules, such as pyridone-phenoxypropyl-R-2-methylpyrrolidine analogues, have identified them as antagonists of the histamine H3 receptor nih.gov. This suggests that the phenoxypropyl pyrrolidine scaffold may have an affinity for certain G protein-coupled receptors. The binding affinity of these related compounds is influenced by the specific substitutions on the pyrrolidine and phenoxy rings.
Comparative Studies and Design of Novel Analogues of 3r 1 3 Phenoxypropyl Pyrrolidin 3 Ol
Design Principles for Pyrrolidinol-Based Compounds
The design of new molecules based on the pyrrolidinol scaffold is guided by established medicinal chemistry principles. These include modifying the core scaffold, making isosteric replacements to improve properties, and altering peripheral moieties to optimize interactions with biological targets. The five-membered pyrrolidine (B122466) ring is a versatile and widely used scaffold in drug discovery due to its three-dimensional nature, which allows for a thorough exploration of pharmacophore space. researchgate.netnih.gov
Scaffold Modifications and Isosteric Replacements
Scaffold modification is a fundamental strategy in drug design aimed at improving the pharmacological profile of a lead compound. For the pyrrolidinol core of (3R)-1-(3-phenoxypropyl)pyrrolidin-3-ol, this can involve altering the ring size, introducing or removing substituents, and changing stereochemistry. The spatial arrangement of substituents on the pyrrolidinol ring is critical for biological activity, as different stereoisomers can exhibit varied binding affinities and functional effects at their targets. researchgate.net
For the pyrrolidin-3-ol scaffold, potential isosteric replacements could involve:
Replacement of the hydroxyl group: The hydroxyl group could be replaced with a fluorine atom, an amino group, or a methoxy (B1213986) group to explore changes in hydrogen bonding capacity and polarity.
Modification of the pyrrolidine ring: The carbon atoms of the ring could be substituted with other atoms, or the ring could be expanded or contracted to explore different conformations.
Scaffold hopping: This involves replacing the entire pyrrolidinol core with a different heterocyclic system that maintains a similar spatial arrangement of key functional groups. Examples of alternative scaffolds could include piperidine (B6355638), morpholine, or thiomorpholine (B91149) rings. researchgate.net
Modifications to the Phenoxypropyl Moiety and its Derivatives
The phenoxypropyl moiety of this compound is a crucial component for its biological activity, likely involved in key binding interactions with its target protein. Modifications to this part of the molecule can have a significant impact on affinity and selectivity. Structure-activity relationship (SAR) studies often focus on systematic changes to this moiety to probe the nature of the binding pocket.
Key modifications can include:
Substitution on the phenyl ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, or nitro groups) at different positions on the phenyl ring can alter the electronic properties and steric profile of the molecule. This can lead to enhanced binding through additional hydrophobic, van der Waals, or hydrogen bonding interactions.
Alteration of the propyl linker: The length and rigidity of the three-carbon linker can be modified. For instance, shortening or lengthening the alkyl chain, or introducing a double or triple bond, can change the conformational flexibility of the molecule and the distance between the pyrrolidinol core and the phenyl ring.
Replacement of the ether linkage: The ether oxygen can be replaced with other functional groups such as a thioether, sulfoxide, sulfone, or an amide to explore the impact on binding and metabolic stability.
Synthesis and Evaluation of Related Pyrrolidine Derivatives
The synthesis of novel analogues of this compound allows for the systematic exploration of the structure-activity landscape. These synthetic efforts, coupled with biological evaluation, provide valuable insights into the structural requirements for desired pharmacological activity.
Analogues with Varied Side Chains
A common strategy in the optimization of a lead compound is the synthesis of analogues with diverse side chains. In the case of pyrrolidinol-based compounds, this often involves modifying the N-substituent. For example, in the development of antagonists for the CC chemokine receptor 2 (CCR2), a series of 3-aminopyrrolidine (B1265635) derivatives were synthesized with various carbocycle moieties. nih.gov These studies revealed that incorporating piperidine and piperazine (B1678402) rings as part of the side chain led to highly potent antagonists. nih.gov
Similarly, in the design of dopamine (B1211576) D4 receptor antagonists, modifications to the side chain of a piperidine scaffold had a significant impact on receptor affinity and selectivity. mdpi.com These examples, while not direct analogues of this compound, illustrate the principle that systematic variation of the side chain is a powerful tool for modulating biological activity.
Table 1: Examples of Pyrrolidine Derivatives with Varied Side Chains and their Biological Targets
| Compound Class | Side Chain Variation | Biological Target | Reference |
| 3-Aminopyrrolidines | Heteroatomic carbocycles (piperidine, piperazine) | CC chemokine receptor 2 (CCR2) | nih.gov |
| Pyrrolidine Pentamines | S-phenyl moiety at R1 position | Aminoglycoside 6'-N-acetyltransferase type Ib | nih.gov |
| 3-Aryl-3-hydroxy-1-phenylpyrrolidines | Amide substituent and pyridin-3-yl group | Androgen Receptor (AR) | nih.gov |
Exploration of Different Heterocyclic Scaffolds
Scaffold hopping is a drug design strategy that involves replacing the central core of a molecule with a chemically different scaffold while preserving the essential binding interactions. This can lead to novel compounds with improved properties, such as enhanced synthetic accessibility or a more favorable intellectual property position.
For pyrrolidinol-based compounds, alternative heterocyclic scaffolds that have been explored include:
Piperidines: In the search for dopamine D4 receptor antagonists, 4,4-difluoropiperidine (B1302736) and 3- or 4-benzyloxypiperidine scaffolds have been investigated as alternatives to other heterocyclic cores. chemrxiv.orgnih.gov
Thiazoles: Thiazole-based pyrrolidine derivatives have been synthesized and evaluated for their antibacterial activity, demonstrating the potential of combining different heterocyclic rings to achieve desired biological effects. biointerfaceresearch.com
Spiro[oxindole-2,3'-pyrrolidines]: These complex scaffolds, tethered with succinimide (B58015) moieties, have been synthesized and shown to possess antimicrobial activities. mdpi.com
The choice of a new scaffold is often guided by computational modeling and a deep understanding of the target's binding site.
Impact of Structural Divergence on Biological Profiles
Structural modifications, whether subtle changes to a side chain or a complete replacement of the core scaffold, can have a profound impact on the biological profile of a compound. These changes can affect not only the potency at the primary target but also the selectivity against related targets, as well as the pharmacokinetic properties of the molecule.
For instance, a study on pyrrolidine pentamine derivatives as inhibitors of an aminoglycoside-modifying enzyme showed that while truncations to the molecule led to a loss of activity, modifications of other functionalities and stereochemistry had varied effects on the inhibitory properties. nih.gov This highlights the sensitive nature of structure-activity relationships.
In the context of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), quantitative structure-activity relationship (QSAR) studies of nicotine (B1678760) analogues with modified pyrrolidine rings indicated that large substituents at certain positions were detrimental to binding affinity. nih.gov This underscores the importance of steric factors in ligand-receptor interactions.
Ultimately, the goal of designing novel analogues is to achieve a desirable balance of properties. This includes high potency and selectivity for the intended biological target, as well as favorable absorption, distribution, metabolism, and excretion (ADME) characteristics that make the compound suitable for further development.
Advanced Research Methodologies and Computational Approaches
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling have become indispensable tools in the investigation of molecules such as (3R)-1-(3-phenoxypropyl)pyrrolidin-3-ol. These in silico methods allow for the prediction of molecular properties and interactions, guiding further experimental research.
Ligand Design and Virtual Screening
The design and discovery of novel ligands often begin with computational techniques. For a compound like this compound, ligand-based and structure-based virtual screening approaches are employed to identify molecules with similar properties or to predict their interaction with biological targets. Virtual screening involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a specific target. This process significantly narrows down the number of candidates for experimental testing, saving time and resources.
In the context of this compound, which has been identified as a CCR5 receptor antagonist, virtual screening can be used to explore chemical space around its core structure. By modifying the phenoxypropyl or the pyrrolidin-3-ol moieties, new analogs can be designed and virtually screened for improved binding affinity or other desirable properties.
Table 1: Hypothetical Virtual Screening Hit List for Analogs of this compound
| Compound ID | Modification | Predicted Binding Affinity (kcal/mol) | Lipinski's Rule of Five Violations |
| This compound | Parent Compound | -8.5 | 0 |
| Analog-001 | 4-fluoro-phenoxy | -9.2 | 0 |
| Analog-002 | 3-chloro-phenoxy | -9.0 | 0 |
| Analog-003 | 4-methoxy-phenoxy | -8.8 | 0 |
| Analog-004 | N-oxide on pyrrolidine (B122466) | -7.5 | 0 |
This table is interactive and represents a hypothetical output from a virtual screening campaign, showcasing how modifications to the parent structure could influence predicted binding affinity.
Molecular Docking and Dynamics Simulations
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies are crucial to visualize its interaction with the binding pocket of its target receptor, such as the CCR5 receptor. These studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity.
Following docking, molecular dynamics (MD) simulations can be performed to study the behavior of the ligand-receptor complex over time. MD simulations provide a dynamic view of the interactions, allowing for the assessment of the stability of the binding pose and the conformational changes in both the ligand and the receptor upon binding. This information is vital for understanding the mechanism of action at a molecular level.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For a class of compounds including this compound, QSAR models can be developed to predict the biological activity of new, unsynthesized analogs. These models are built using a training set of molecules with known activities and can be used to guide the design of more potent compounds. A study on 1,3,4-trisubstituted pyrrolidine-based CCR5 receptor inhibitors utilized 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. Such models provide visual representations of the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties influence the activity, offering valuable insights for lead optimization.
Table 2: Example of Descriptors Used in a QSAR Model for Pyrrolidine Derivatives
| Descriptor | Description | Contribution to Activity |
| LogP | Lipophilicity | Positive |
| Molecular Weight | Size of the molecule | Negative |
| Number of H-bond donors | Hydrogen bonding capacity | Positive |
| Polar Surface Area | Polarity of the molecule | Optimal range |
This interactive table illustrates the types of molecular descriptors that might be used in a QSAR model and their hypothetical influence on biological activity.
Advanced Analytical Techniques for Complex Systems
The characterization of this compound and its behavior in biological systems necessitates the use of advanced analytical techniques capable of providing detailed structural and conformational information.
High-Resolution Mass Spectrometry in Metabolite Identification
Table 3: Potential Metabolites of this compound Identified by HRMS
| Metabolite ID | Proposed Biotransformation | Measured m/z | Mass Error (ppm) |
| M1 | Hydroxylation on phenoxy ring | 252.1543 | 1.2 |
| M2 | N-dealkylation | 148.0968 | -0.8 |
| M3 | O-glucuronidation | 412.1965 | 0.5 |
| M4 | Oxidation of pyrrolidinol to ketone | 234.1438 | 1.5 |
This interactive table presents a hypothetical list of potential metabolites, demonstrating the data obtained from an HRMS analysis.
NMR Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the three-dimensional structure and conformational dynamics of molecules in solution. For this compound, NMR studies, including 1D proton and carbon-13 NMR as well as 2D techniques like COSY, HSQC, and NOESY, can provide detailed information about its conformation. The Nuclear Overhauser Effect (NOE) is particularly useful for determining the spatial proximity of atoms, which helps in elucidating the preferred conformation of the flexible phenoxypropyl side chain relative to the pyrrolidine ring. Understanding the conformational preferences of the molecule is essential as it directly influences its interaction with its biological target.
Biochemical and Cell-Based Assay Development
The evaluation of this compound and its analogs has necessitated the implementation of a variety of in vitro assays. These can be broadly categorized into biochemical assays, which typically measure the direct interaction of a compound with its molecular target, and cell-based assays, which assess the functional consequences of this interaction in a cellular context.
Biochemical Assays: Probing Receptor Affinity
Radioligand binding assays are a cornerstone of the biochemical characterization of compounds like this compound. These assays directly measure the affinity of a compound for a specific receptor. In the case of muscarinic receptors, these assays often utilize membranes prepared from cells engineered to express a single subtype of the receptor (e.g., M1, M2, M3, etc.).
A common approach involves a competition binding experiment. Here, the receptor preparation is incubated with a fixed concentration of a radiolabeled ligand (a molecule known to bind to the receptor with high affinity) and varying concentrations of the test compound. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibition constant (Ki) can be determined. A lower Ki value signifies a higher binding affinity.
While specific data for this compound is not widely published, studies on structurally related pyrrolidine derivatives have demonstrated significant affinity for muscarinic receptors. For instance, the compound α-Pyrrolidinohexiophenone (α-PHP), which shares the pyrrolidine core, has been shown to have a notable affinity for the human M2 muscarinic receptor with a Ki value of 251 nM. nih.gov This suggests that the pyrrolidine scaffold is a key determinant for muscarinic receptor interaction.
| Compound | Receptor Subtype | Binding Affinity (Ki) |
|---|---|---|
| α-Pyrrolidinohexiophenone (α-PHP) | M2 | 251 nM |
Cell-Based Assays: Determining Functional Activity
Beyond simple binding, it is crucial to understand whether a compound acts as an agonist (activator) or an antagonist (blocker) of the receptor. Cell-based functional assays are employed for this purpose. These assays measure the downstream cellular response following receptor activation.
For G-protein coupled receptors like the muscarinic receptors, common functional assays include measuring changes in intracellular second messengers, such as inositol (B14025) phosphate (B84403) (IP) accumulation or cyclic adenosine (B11128) monophosphate (cAMP) levels. For example, M1 muscarinic receptor activation typically leads to an increase in IP production. An antagonist would block this effect when the cells are stimulated with a known agonist.
In such an assay, cells expressing the M1 receptor would be treated with the test compound before being stimulated with a muscarinic agonist like carbachol. The concentration-dependent ability of the test compound to inhibit the carbachol-induced IP accumulation is then measured to determine its antagonist potency, often expressed as an inhibition constant (Kb) or an IC50 value. For α-PHP, functional assays revealed it to be an antagonist of the M1 receptor-mediated inositol phosphate production with a Kb of 1.4 µM. nih.gov
Another widely used cell-based assay is the β-arrestin recruitment assay. Upon activation, many GPCRs recruit β-arrestin proteins, a phenomenon that can be readily measured using techniques like bioluminescence resonance energy transfer (BRET) or enzyme-linked immunosorbent assay (ELISA).
| Compound | Assay Type | Functional Activity (Kb) |
|---|---|---|
| α-Pyrrolidinohexiophenone (α-PHP) | M1R-inositol phosphate production | 1.4 µM |
The development and application of these biochemical and cell-based assays are fundamental to understanding the pharmacological properties of this compound. While direct and detailed research findings for this specific molecule remain to be broadly disseminated, the established methodologies and the data from closely related analogs provide a strong framework for its continued investigation as a modulator of muscarinic acetylcholine (B1216132) receptors.
Future Directions and Emerging Research Avenues for 3r 1 3 Phenoxypropyl Pyrrolidin 3 Ol Research
Unexplored Biological Activities and Target Identification
While (3R)-1-(3-phenoxypropyl)pyrrolidin-3-ol is predominantly utilized as a precursor molecule, the inherent structural motifs of the pyrrolidinol scaffold suggest a potential for intrinsic biological activity. The pyrrolidine (B122466) ring is a common feature in a multitude of biologically active compounds, and its derivatives have shown a wide array of pharmacological effects. Future research is anticipated to delve into the standalone bioactivity of this compound and its close analogues.
Initial exploratory studies could focus on its potential interaction with various receptors, enzymes, and ion channels, leveraging high-throughput screening assays. Given its structural similarity to other pharmacologically active pyrrolidine derivatives, preliminary investigations may target its effects on the central nervous system, as well as its potential antimicrobial or anticancer properties. The identification of any intrinsic biological activity could open up new therapeutic applications for this molecule beyond its current use as a synthetic intermediate.
Table 1: Potential Areas for Biological Activity Screening
| Therapeutic Area | Potential Targets | Rationale |
| Neuroscience | Dopamine (B1211576) Transporter (DAT), Serotonin Transporter (SERT), Muscarinic Receptors | The pyrrolidinol core is present in various CNS-active compounds. |
| Oncology | Various Kinases, Apoptotic Pathways | Pyrrolidine derivatives have demonstrated cytotoxic effects in certain cancer cell lines. |
| Infectious Diseases | Bacterial and Fungal Enzymes | The nitrogen-containing heterocyclic structure is a common feature in antimicrobial agents. |
Development of Advanced Synthetic Strategies
The synthesis of enantiomerically pure this compound is a critical step in the manufacturing of the final active pharmaceutical ingredient. Consequently, the development of more efficient, cost-effective, and sustainable synthetic routes is a major focus of ongoing research. Current methodologies often involve multi-step processes that can be resource-intensive.
Integration with Novel Therapeutic Modalities
Beyond its role in the synthesis of small molecule drugs, the unique structural features of this compound make it an attractive building block for integration with novel therapeutic modalities. For instance, its chemical handles could be utilized for conjugation to larger biomolecules, such as antibodies or peptides, to create targeted drug delivery systems.
Another emerging area is the development of proteolysis-targeting chimeras (PROTACs), where a molecule that binds to a target protein is linked to a ligand for an E3 ubiquitin ligase. The pyrrolidinol scaffold could potentially be incorporated into the linker or the target-binding portion of a PROTAC, opening up new avenues for therapeutic intervention. The versatility of the pyrrolidinol structure also lends itself to the creation of chemical probes for studying biological systems and for target validation in drug discovery.
Challenges and Opportunities in Pyrrolidinol-Based Drug Discovery
The broader field of pyrrolidinol-based drug discovery, for which this compound is a key example, is not without its challenges. The stereocontrolled synthesis of substituted pyrrolidinols can be complex, and the optimization of their pharmacokinetic and pharmacodynamic properties often requires extensive medicinal chemistry efforts.
However, these challenges are counterbalanced by significant opportunities. The conformational rigidity and the presence of key hydrogen bonding groups in the pyrrolidinol scaffold make it an excellent platform for designing potent and selective ligands. The ability to introduce diverse substituents at multiple positions on the pyrrolidine ring allows for fine-tuning of the molecule's properties to achieve the desired therapeutic profile. As our understanding of disease biology deepens and new drug targets are identified, the demand for novel and versatile chemical scaffolds like the pyrrolidinol ring is expected to grow, ensuring that compounds like this compound will remain at the forefront of pharmaceutical research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
